Phosphorus(V) sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

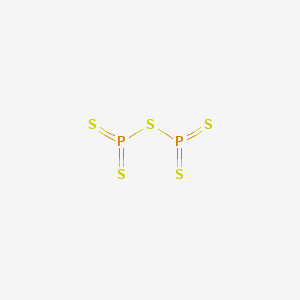

Structure

3D Structure

Properties

InChI |

InChI=1S/P2S5/c3-1(4)7-2(5)6 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVAJUNEPOKXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(=S)(=S)SP(=S)=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding of Phosphorus(V) Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of phosphorus(V) sulfide (B99878), with a primary focus on its most stable and common form, tetraphosphorus (B14172348) decasulfide (P₄S₁₀).

Molecular Structure

The molecular structure of phosphorus(V) sulfide is a rigid, adamantane-like cage structure with the molecular formula P₄S₁₀.[1][2][3] This structure possesses a high degree of symmetry, belonging to the Td point group.[1] The cage is composed of four phosphorus atoms and ten sulfur atoms. Six of the sulfur atoms act as bridging atoms, each connecting two phosphorus atoms, while the remaining four sulfur atoms are terminal, each bonded to a single phosphorus atom.[1] The phosphorus atoms occupy the vertices of a tetrahedron, and the bridging sulfur atoms are positioned along the edges of this tetrahedron.[1]

Stereochemistry

The adamantane-like cage structure of P₄S₁₀ is conformationally locked, with well-defined bond lengths and angles. The high symmetry of the molecule dictates that all phosphorus atoms are chemically equivalent, as are all the bridging sulfur atoms and all the terminal sulfur atoms.

Conformation and Stability

The cage structure of P₄S₁₀ is thermodynamically stable. The molecule does not exhibit conformational isomerism due to the rigidity of the P-S framework. This stability is a key factor in its utility as a reagent in organic synthesis.

Chemical Bonding

The bonding in this compound is predominantly covalent with a significant degree of polar character due to the difference in electronegativity between phosphorus and sulfur.

Covalent Bonding

Each phosphorus atom in the P₄S₁₀ cage is in a formal oxidation state of +5 and is sp³ hybridized.[1] It forms four single covalent bonds: three to bridging sulfur atoms and one to a terminal sulfur atom. The terminal P-S bond is best described as a double bond (P=S), which is shorter and stronger than the bridging P-S bonds.[4][5] The bridging sulfur atoms are sp³ hybridized and form single bonds to two phosphorus atoms, while the terminal sulfur atoms are considered to be sp² hybridized.

Bond Characteristics

The key quantitative data regarding the bonding in P₄S₁₀ are summarized in the table below.

| Parameter | Value | Experimental Method |

| Bond Lengths | ||

| P-S (bridging) | ~2.10 Å | X-ray Crystallography |

| P=S (terminal) | ~1.95 Å | X-ray Crystallography |

| Bond Angles | ||

| S(bridging)-P-S(bridging) | ~109.5° | X-ray Crystallography |

| S(bridging)-P-S(terminal) | ~109.5° | X-ray Crystallography |

| P-S(bridging)-P | ~109.5° | X-ray Crystallography |

| Crystal Structure | ||

| Crystal System | Triclinic | X-ray Crystallography |

| Space Group | P1 | X-ray Crystallography |

| Unit Cell Parameters | a = 9.210 Å, b = 9.218 Å, c = 9.236 Å | X-ray Crystallography |

| α = 106.67°, β = 110.60°, γ = 109.33° |

Experimental Protocols

The determination of the molecular structure of P₄S₁₀ relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of P₄S₁₀.

Methodology:

-

Crystal Growth: Single crystals of P₄S₁₀ are grown by slow, continuous extraction of a saturated solution of P₄S₁₀ in carbon disulfide (CS₂).[1] The resulting crystals are then isolated and sealed in a boron silicate (B1173343) glass capillary to prevent atmospheric moisture-induced hydrolysis.[1]

-

Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer, such as an Oxford Diffraction Gemini R Ultra equipped with a Ruby CCD detector and Mo-Kα radiation (λ = 0.71073 Å).[1] The crystal is typically cooled to a low temperature (e.g., 173 K) using a cryostream to minimize thermal vibrations and improve diffraction quality.[1] A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods.[1] This initial model is then refined using full-matrix least-squares techniques with software such as SHELXL.[1] The refinement process optimizes the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction provides information about the molecular structure in the absence of intermolecular forces present in the crystalline state.

Methodology:

-

Sample Introduction: A gaseous beam of P₄S₁₀ molecules is introduced into a high-vacuum chamber through a heated nozzle. The temperature of the nozzle must be sufficient to vaporize the sample without causing decomposition.

-

Electron Bombardment and Diffraction: A high-energy beam of electrons is directed at the gaseous sample. The electrons are diffracted by the atoms in the P₄S₁₀ molecules, producing a diffraction pattern of concentric rings.

-

Data Analysis: The diffraction pattern is recorded on a detector. The analysis of the scattering intensities as a function of the scattering angle allows for the determination of the internuclear distances and bond angles in the molecule.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the vibrational modes of the P₄S₁₀ molecule, providing information about the types of bonds present and the overall molecular symmetry.

FT-IR Spectroscopy Methodology:

-

Sample Preparation: A small amount of finely ground P₄S₁₀ is intimately mixed with dry potassium bromide (KBr) powder (typically in a 1:100 ratio of sample to KBr).[5][6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. An infrared spectrum is recorded by passing a beam of infrared radiation through the pellet and measuring the absorption as a function of wavenumber.

Raman Spectroscopy Methodology:

-

Sample Preparation: A crystalline powder sample of P₄S₁₀ is placed in a sample holder.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam (e.g., 532 nm or 785 nm).[8] The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the intense Rayleigh scattered light. The resulting Raman spectrum shows vibrational modes that are Raman-active.

Visualizations

Molecular Structure of P₄S₁₀

Caption: Ball-and-stick model of the P₄S₁₀ molecule.

Experimental Workflow for Structure Determination

Caption: Workflow for P₄S₁₀ structure determination.

References

- 1. rsc.org [rsc.org]

- 2. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 6. shimadzu.com [shimadzu.com]

- 7. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 8. youtube.com [youtube.com]

The Adamantane-like Cage of P₄S₁₀: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of tetraphosphorus (B14172348) decasulfide (P₄S₁₀), a versatile reagent with significant utility in organic synthesis and drug discovery.

Introduction

Tetraphosphorus decasulfide (P₄S₁₀), often referred to as phosphorus pentasulfide, is an inorganic compound with a distinctive adamantane-like cage structure.[1][2] First synthesized by Jöns Jacob Berzelius in 1843, P₄S₁₀ has become an indispensable reagent in modern organic chemistry, primarily recognized for its efficacy as a thionating agent.[3][4] Its ability to convert carbonyl functionalities into thiocarbonyls has made it a cornerstone in the synthesis of a wide array of sulfur-containing heterocycles, many of which exhibit significant biological activity.[2][5] This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of P₄S₁₀, with a particular focus on its role in the synthesis of bioactive molecules relevant to drug development.

Molecular Structure and Properties

The molecular formula of phosphorus pentasulfide is P₄S₁₀, reflecting its cage-like structure analogous to adamantane (B196018) and phosphorus pentoxide (P₄O₁₀).[6] This structure consists of a tetrahedral P₄ core with sulfur atoms bridging the phosphorus atoms and terminal sulfur atoms double-bonded to each phosphorus atom.[6]

Below is a diagram illustrating the adamantane-like structure of P₄S₁₀.

Pure P₄S₁₀ is a yellow crystalline solid, though commercial samples often appear greenish-gray due to impurities. It is highly reactive with water and other nucleophiles, a property that underpins its utility in chemical synthesis.[7]

Table 1: Physical and Chemical Properties of P₄S₁₀

| Property | Value | Reference(s) |

| Molecular Formula | P₄S₁₀ | [1] |

| Molar Mass | 444.55 g/mol | [1] |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | 286-290 °C | [7] |

| Boiling Point | 513-515 °C | [7] |

| Density | 2.09 g/cm³ | [7] |

| Solubility | Soluble in carbon disulfide; reacts with water, alcohols, and other nucleophilic solvents. | [7] |

Synthesis and Purification

Laboratory Synthesis

The most common laboratory-scale synthesis of P₄S₁₀ involves the direct reaction of white phosphorus (P₄) with elemental sulfur (S₈).[2][4]

Reaction: P₄ + 10S → P₄S₁₀

Experimental Protocol:

Caution: This reaction is highly exothermic and should be conducted with extreme care in a well-ventilated fume hood. White phosphorus is highly toxic and pyrophoric.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser is charged with molten white phosphorus under an inert atmosphere (e.g., argon or nitrogen).

-

Reactant Addition: Elemental sulfur is added portion-wise to the molten phosphorus with vigorous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 300-350 °C.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the reactants. The reaction is typically complete within a few hours.

-

Isolation: The crude P₄S₁₀ is isolated by distillation under reduced pressure.

Purification

Commercial P₄S₁₀ often contains impurities that can affect its reactivity.[8] Purification is crucial for obtaining reliable and reproducible results in synthesis.

Experimental Protocol: Recrystallization [9][10]

-

Dissolution: The crude P₄S₁₀ is dissolved in a minimal amount of hot carbon disulfide (CS₂). Caution: Carbon disulfide is highly flammable and toxic.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The purified crystals of P₄S₁₀ are collected by vacuum filtration and washed with a small amount of cold CS₂.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

An alternative purification method involves the dropwise addition of water to a solution of crude P₄S₁₀ in an organic solvent.[8][11] The impurities react more readily with water and can be removed by filtration.[8]

Characterization Techniques

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing P₄S₁₀ and monitoring its reactions.[12][13] Due to the symmetrical adamantane-like structure, all four phosphorus atoms in P₄S₁₀ are chemically equivalent, resulting in a single sharp peak in the ³¹P NMR spectrum.[14]

Experimental Protocol:

-

Sample Preparation: A small amount of P₄S₁₀ is dissolved in a suitable deuterated solvent, typically carbon disulfide (CS₂-d). An external standard, such as 85% phosphoric acid, is used for chemical shift referencing.[15]

-

Instrument Parameters: The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer. Key parameters include a proton-decoupled pulse sequence, an appropriate relaxation delay to ensure quantitative analysis, and a sufficient number of scans to achieve a good signal-to-noise ratio.[13][16]

Table 2: ³¹P NMR Data for P₄S₁₀

| Solvent | Chemical Shift (δ) ppm | Reference(s) |

| CS₂ | ~85 | [14] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, confirming the adamantane-like cage structure of P₄S₁₀.[17][18]

Experimental Protocol:

-

Crystal Growth: Single crystals of P₄S₁₀ suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in carbon disulfide.[19]

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[18] Diffraction data are collected as the crystal is rotated.

-

Structure Determination: The diffraction pattern is used to determine the unit cell dimensions and space group. The intensities of the diffraction spots are then used to solve and refine the crystal structure, providing precise atomic coordinates and bond parameters.[17]

Table 3: Crystallographic Data for P₄S₁₀

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of P₄S₁₀.[20][21]

Experimental Protocol:

-

Ionization: Electron ionization (EI) is a common method for analyzing P₄S₁₀. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. The molecular ion peak (M⁺) for P₄S₁₀ is observed at m/z 444. Characteristic fragment ions corresponding to the loss of sulfur atoms are also observed.[20][22]

Applications in Drug Development and Organic Synthesis

The primary application of P₄S₁₀ in drug development lies in its role as a versatile thionating agent for the synthesis of sulfur-containing heterocycles, which are scaffolds for many biologically active molecules.[2][5][23]

Thionation Reactions

P₄S₁₀ efficiently converts carbonyl compounds (ketones, amides, esters) into their corresponding thiocarbonyl analogues.[2][5] The general mechanism is believed to involve the dissociation of P₄S₁₀ into the reactive monomer P₂S₅, which then reacts with the carbonyl group.

Synthesis of Bioactive Heterocycles

P₄S₁₀ is a key reagent in the synthesis of numerous heterocyclic compounds with demonstrated therapeutic potential.

Thioamides are important intermediates in the synthesis of various bioactive molecules and are themselves a class of compounds with diverse biological activities.[5] P₄S₁₀ is widely used for the direct conversion of amides to thioamides.[24]

Thiophene (B33073) and its derivatives are found in a number of pharmaceuticals. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, can be effectively carried out using P₄S₁₀.[5]

The thiazole (B1198619) ring is a common feature in many approved drugs. P₄S₁₀ can be employed in the synthesis of thiazole derivatives from appropriate starting materials.[4]

Synthesis of Antiviral and Anticancer Agents

P₄S₁₀ has been utilized in the synthesis of nucleoside analogues with potential antiviral and anticancer activities.[25][26] The introduction of a sulfur atom into the sugar moiety or the nucleobase can significantly alter the biological properties of the nucleoside. For instance, 4'-thionucleosides have shown promise as antiviral and antitumor agents.[25][27][28] The synthesis of these compounds often involves multi-step sequences where a thionation reaction using P₄S₁₀ or a related reagent is a key transformation.

Safety and Handling

P₄S₁₀ is a hazardous chemical and must be handled with appropriate safety precautions. It is flammable and reacts violently with water, releasing toxic and flammable hydrogen sulfide (B99878) gas.[1] It is also corrosive and can cause severe burns to the skin and eyes. Always handle P₄S₁₀ in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store P₄S₁₀ in a cool, dry, and well-ventilated area away from water and other incompatible materials.

Conclusion

The adamantane-like cage structure of tetraphosphorus decasulfide confers upon it a unique reactivity that has been extensively exploited in organic synthesis. Its role as a potent thionating agent has made it an invaluable tool for the construction of a diverse range of sulfur-containing heterocycles, many of which are of significant interest to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development. As the demand for novel therapeutic agents continues to grow, the applications of P₄S₁₀ in the synthesis of complex and biologically active molecules are poised to expand further.

References

- 1. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 8. US9884764B2 - Purification of phosphorus decasulfide (P4S10) - Google Patents [patents.google.com]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. EP3148929A1 - Purification of phosphorus decasulfide (p4s10) - Google Patents [patents.google.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. abnmr.elte.hu [abnmr.elte.hu]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. pulstec.net [pulstec.net]

- 19. youtube.com [youtube.com]

- 20. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tetraphosphorus Decasulfide from Elemental Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical overview of the synthesis of tetraphosphorus (B14172348) decasulfide (P₄S₁₀) from its constituent elements, white phosphorus and sulfur. It details the underlying chemical principles, reaction parameters, and experimental protocols for both laboratory and industrial-scale production. Furthermore, this guide addresses the critical aspect of purification, comparing traditional and modern techniques essential for obtaining high-purity P₄S₁₀ required for research and development applications, particularly in drug discovery and organosulfur chemistry. All quantitative data is presented in structured tables, and a detailed experimental workflow is visualized using a process diagram.

Introduction

Tetraphosphorus decasulfide, commonly known as phosphorus pentasulfide (empirical formula P₂S₅), is a highly reactive inorganic compound with the molecular formula P₄S₁₀.[1][2] First synthesized by Jöns Jacob Berzelius in 1843 through the direct combination of elemental phosphorus and sulfur, P₄S₁₀ has become an indispensable reagent in chemistry.[1][3] Its molecular structure is characterized by an adamantane-like tetrahedral cage, similar to that of phosphorus pentoxide (P₄O₁₀).[1][2]

Industrially, P₄S₁₀ is a crucial intermediate in the production of zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear additives in lubricating oils.[4] It is also a key precursor for the synthesis of various insecticides, flotation agents, and specialty chemicals.[1][4] In the realms of pharmaceutical and academic research, P₄S₁₀ and its derivatives, such as Lawesson's reagent, are primarily employed as powerful thionating agents for converting carbonyl compounds into thiocarbonyls, and for the synthesis of a wide array of sulfur-containing heterocycles.[2][3][5] The reactivity and efficacy of P₄S₁₀ are highly dependent on its purity; impurities often lead to undesirable side reactions, low yields, and a characteristic rotten-egg odor due to hydrolysis.[2][6][7] This guide focuses on the synthesis from elemental sources and subsequent purification to yield a high-grade product suitable for demanding applications.

Physicochemical Properties of Tetraphosphorus Decasulfide

A thorough understanding of the physical and chemical properties of P₄S₁₀ is essential for its safe handling, synthesis, and application. The key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | P₄S₁₀ | [1][2] |

| Molar Mass | 444.50 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1][2] |

| Impurities | Greenish-gray appearance | [1][2] |

| Odor | Rotten eggs (due to hydrolysis) | [2][4] |

| Molecular Structure | Adamantane-like (Tetrahedral cage) | [1][2] |

| Crystal System | Triclinic | [1] |

| Density | 2.09 g/cm³ | [2] |

| Melting Point | 288 °C (561 K) | [1][2][8] |

| Boiling Point | 514 °C (787 K) | [1][2][8] |

| Solubility | Soluble in CS₂ (0.222 g/100g at 17°C); reacts with water and alcohols | [1][2] |

| Vapor Pressure | 1 mmHg at 300 °C | [2] |

Synthesis from Elemental Phosphorus and Sulfur

The most common method for producing P₄S₁₀ is the direct reaction between liquid white phosphorus (P₄) and molten sulfur.[2][9]

3.1. Core Reaction and Thermodynamics

The synthesis is a highly exothermic reaction that requires careful temperature management to prevent the formation of lower phosphorus sulfides (e.g., P₄S₃, P₄S₇) and to control the reaction rate.[1]

Chemical Equation: P₄ (l) + 10S (l) → P₄S₁₀ (s)

Enthalpy of Reaction: ΔH = -450 kJ·mol⁻¹[1]

3.2. Reaction Parameters

The conditions for the synthesis vary slightly between laboratory and industrial settings, though the fundamental principles remain the same. The use of catalysts is more common in industrial processes to improve efficiency.

| Parameter | Laboratory Scale | Industrial Scale | References |

| Reactants | White Phosphorus (P₄), Elemental Sulfur (S) | White Phosphorus (P₄), Molten Sulfur (S) or Ferrophosphorus (B3285494) (Fe₂P) + Pyrite (B73398) (FeS₂) | [1][2] |

| Temperature | 300 - 350 °C | 300 - 350 °C | [1] |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Inert | [1] |

| Catalyst | Typically none | Iron sulfide (B99878) (to enhance rate and yield) | [1] |

| Reactor | Glass reaction vessel | Continuous agitated carbon steel reactors | [1] |

| Typical Yield | > 85% | High throughput | [1] |

Experimental Protocols

4.1. Laboratory Scale Synthesis Protocol

This protocol describes a typical batch synthesis in a laboratory setting.

Materials and Equipment:

-

White phosphorus (P₄)

-

Elemental sulfur (S)

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Mechanical stirrer

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Addition funnel

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere. The central neck of the flask is fitted with a mechanical stirrer, one side neck with a condenser connected to an inert gas line, and the other side neck with an addition funnel.

-

Reactant Loading: Carefully place the stoichiometric amount of white phosphorus into the flask.

-

Melting: Gently heat the flask to just above the melting point of phosphorus (~44 °C) to create a molten state.

-

Sulfur Addition: Begin stirring the molten phosphorus. Gradually add the stoichiometric amount of molten sulfur to the vigorously stirred phosphorus via the addition funnel. The rate of addition must be carefully controlled to manage the exothermic reaction and maintain the temperature between 300-350 °C.[1]

-

Reaction: Once the addition is complete, maintain the reaction mixture at 300-350 °C with continuous stirring for several hours to ensure the reaction goes to completion.

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature under the inert atmosphere. The crude P₄S₁₀ will solidify.

-

Initial Purification (Optional): The crude product can be purified by distillation under reduced pressure or by washing with carbon disulfide to remove unreacted sulfur and other soluble impurities.[1][4]

4.2. Industrial Production Method

On an industrial scale, P₄S₁₀ is produced in a continuous process.[1] Molten white phosphorus and molten sulfur are continuously fed into large, agitated reactors made of carbon steel.[1] The temperature is rigorously controlled to optimize the yield and prevent the formation of byproducts.[1]

An alternative industrial route, which can be more economical, utilizes ferrophosphorus, a byproduct from the production of elemental phosphorus.[1][2] In this process, ferrophosphorus is reacted with either elemental sulfur or pyrite (FeS₂).[2][10]

Reaction with Ferrophosphorus: 4Fe₂P + 18S → P₄S₁₀ + 8FeS[2]

Purification of Tetraphosphorus Decasulfide

Commercial P₄S₁₀ often contains impurities that render it greenish-gray and malodorous.[2] For applications in organic synthesis and drug development, high purity is crucial.[6][7]

5.1. Traditional Purification Methods

-

Distillation: Fractional distillation under reduced pressure can be used, but it is energy-intensive.

-

Soxhlet Extraction: Extraction using carbon disulfide (CS₂) is effective but highly discouraged due to the extreme toxicity and flammability of the solvent.[6][7][11]

5.2. Modern Purification Protocol (Water-Based Impurity Quenching)

A patented, simpler, and safer method has been developed that leverages the higher reactivity of impurities with water compared to P₄S₁₀.[6][11]

Procedure:

-

Slurry Formation: The crude P₄S₁₀ is mixed with a suitable organic solvent (e.g., toluene, hexane, dichloromethane) in a flask to form a slurry.[7]

-

Water Addition: Water is added dropwise to the stirred slurry at a controlled temperature, which can range from -90 °C to the boiling point of the solvent; room temperature is often preferred.[6][7][11] The addition continues until the solid product's color changes to a pale yellow, gray, or white, indicating the impurities have reacted.[6][7]

-

Stirring: The mixture is stirred for a period ranging from a few seconds to several hours after water addition is complete.[11]

-

Filtration: The solid, purified P₄S₁₀ is collected by filtration (simple or vacuum).[7][11]

-

Drying: The filtered solid is dried under atmospheric pressure or vacuum to remove residual solvent and water, yielding pure, yellow P₄S₁₀.[7][11]

| Parameter | Water-Based Purification | References |

| Solvent | Toluene, hexane, xylene, dichloromethane, etc. | [7] |

| Reagent | Water (dropwise addition) | [6][11] |

| Temperature | -90 °C to solvent boiling point (Room temperature preferred) | [7][11] |

| Endpoint | Color change to pale yellow, gray, or white | [6] |

| Isolation | Filtration (simple or vacuum) | [11] |

| Drying | Atmospheric pressure or vacuum | [7] |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of tetraphosphorus decasulfide.

Caption: Experimental workflow for the synthesis and purification of P₄S₁₀.

References

- 1. webqc.org [webqc.org]

- 2. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benicewiczgroup.com [benicewiczgroup.com]

- 6. US9884764B2 - Purification of phosphorus decasulfide (P4S10) - Google Patents [patents.google.com]

- 7. EP3148929A1 - Purification of phosphorus decasulfide (p4s10) - Google Patents [patents.google.com]

- 8. WebElements Periodic Table » Phosphorus » tetraphosphorus decasulphide [winter.group.shef.ac.uk]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. patents.justia.com [patents.justia.com]

A Technical Guide to the Early History of Phosphorus Sulfide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of phosphorus sulfide (B99878) chemistry is a fascinating journey that begins with the vigorous, almost explosive, reactions observed by early chemists and evolves into the controlled synthesis of a family of compounds with significant industrial applications. This technical guide provides an in-depth exploration of the early history of phosphorus sulfide compounds, from their initial discovery to their foundational synthesis and characterization. The early literature on this subject was fraught with confusion, with numerous incorrect formulations proposed. However, by the late 19th and early 20th centuries, a clearer understanding of the stable phosphorus sulfides began to emerge, primarily focusing on four key compounds: tetraphosphorus (B14172348) trisulfide (P₄S₃), tetraphosphorus pentasulfide (P₄S₅), tetraphosphorus heptasulfide (P₄S₇), and tetraphosphorus decasulfide (P₄S₁₀). This guide will detail the discovery and early synthesis of these compounds, present their physical and chemical properties as understood by early researchers, and provide the most detailed experimental protocols available from historical sources.

A Timeline of Discovery and Key Figures

The study of phosphorus-sulfur compounds dates back to the mid-18th century. The timeline below highlights the key milestones and the pioneering scientists who laid the groundwork for our modern understanding of this important class of inorganic compounds.

Caption: A timeline of key discoveries in the early history of phosphorus sulfide compounds.

The initial observation of the vigorous reaction between phosphorus and sulfur was made by Andreas Sigismund Marggraf in 1740.[1][2] However, it was not until 1843 that the famed Swedish chemist Jöns Jacob Berzelius first synthesized phosphorus pentasulfide (now known as tetraphosphorus decasulfide, P₄S₁₀).[3] The early investigations into this class of compounds were marked by considerable confusion, with as many as 14 different phosphorus-sulfur compositions being erroneously reported as distinct compounds.[2][4]

A significant advancement came in 1864 when Georges Lemoine discovered tetraphosphorus trisulfide (P₄S₃).[5] This compound would later prove to be of great commercial importance. In 1898, the French chemists Henri Sévène and Emile David Cahen developed a method for the safe, commercial-scale production of P₄S₃, which was crucial for its use in the manufacture of "strike-anywhere" matches as a non-toxic alternative to white phosphorus.[5][6]

The Four Key Early Phosphorus Sulfide Compounds

By the early 20th century, intensive investigation had clarified the confusing landscape of phosphorus-sulfur compounds, leading to the recognition of four stable and well-defined substances: P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀.[2][4] The molecular formulas we use today, which reflect their cage-like structures based on a P₄ tetrahedron, were not established until much later with the advent of modern structural determination techniques.

Quantitative Data of Early Phosphorus Sulfide Compounds

The following table summarizes the key physical properties of the four main phosphorus sulfide compounds as they were determined in the late 19th and early 20th centuries. It is important to note that values from this period could vary due to impurities in the samples and the limitations of the analytical techniques of the time.

| Property | Tetraphosphorus Trisulfide (P₄S₃) | Tetraphosphorus Pentasulfide (P₄S₅) | Tetraphosphorus Heptasulfide (P₄S₇) | Tetraphosphorus Decasulfide (P₄S₁₀) |

| Molecular Formula | P₄S₃ | P₄S₅ | P₄S₇ | P₄S₁₀ |

| Molecular Weight ( g/mol ) | 220.09 | 284.22 | 348.36 | 444.55 |

| Appearance | Yellow, crystalline solid | Yellowish-green crystalline solid[1] | Light yellow, needle-like crystals | Yellowish-gray crystalline solid |

| Melting Point (°C) | 172.5 | ~170-200 (decomposes)[1] | 308[7] | 288 |

| Boiling Point (°C) | 408 | Decomposes | 523[7] | 514 |

| Density (g/cm³) | 2.08 | 2.17 | 2.19[7] | 2.09 |

| Solubility in Carbon Disulfide | Soluble (100 g/100 g CS₂) | Soluble | Soluble | Sparingly soluble (0.222 g/100 g CS₂ at 17 °C) |

| Solubility in Benzene | Soluble (2 g/100 g benzene) | Soluble | Soluble | Insoluble |

| Reactivity with Water | Slow hydrolysis | Hydrolyzes | Hydrolyzes | Rapid hydrolysis[8] |

Early Experimental Protocols

Obtaining the verbatim, detailed experimental protocols from 19th and early 20th-century literature is challenging. The following sections provide the most detailed descriptions available from historical accounts and modern interpretations of these early syntheses.

Synthesis of Tetraphosphorus Decasulfide (P₄S₁₀) - Berzelius (1843)

Jöns Jacob Berzelius was the first to prepare phosphorus pentasulfide, which he did by reacting white phosphorus with sulfur.[3] Early accounts describe the reaction as being very vigorous, and later methods favored the use of the less reactive red phosphorus to allow for better control.

General Procedure (reconstructed from historical descriptions):

-

Reactants: White phosphorus and elemental sulfur.

-

Apparatus: A retort or other suitable glass vessel.

-

Method: Small pieces of white phosphorus were carefully introduced to molten sulfur. The reaction was highly exothermic and proceeded with considerable vigor. Alternatively, the reactants could be heated together, but this often led to an almost explosive reaction.[1][2]

-

Purification: The crude product was often purified by distillation or by washing with carbon disulfide to remove unreacted sulfur and other impurities.[6]

Caption: Simplified workflow for the synthesis of P₄S₁₀.

Synthesis of Tetraphosphorus Trisulfide (P₄S₃) - Lemoine (1864) and Sévène & Cahen (1898)

Georges Lemoine is credited with the first synthesis of P₄S₃ in 1864.[5] However, it was the later work of Sévène and Cahen that led to a safe and commercially viable process, which was patented for the production of "strike-anywhere" matches.[5][6]

General Procedure (reconstructed from historical descriptions):

-

Reactants: Red phosphorus and elemental sulfur in a stoichiometric ratio. White phosphorus could also be used but required more careful control.

-

Apparatus: A reaction vessel, often made of iron or earthenware, that could be sealed or operated under an inert atmosphere.

-

Method: The mixture of red phosphorus and sulfur was heated to initiate the reaction. The temperature was carefully controlled to prevent the formation of other phosphorus sulfides. An alternative method involved reacting the elements in a high-boiling inert solvent to moderate the reaction.[8]

-

Purification: The crude product could be purified by distillation under reduced pressure or by recrystallization from solvents like carbon disulfide or benzene.[8]

Caption: Simplified workflow for the synthesis of P₄S₃.

Synthesis of Tetraphosphorus Pentasulfide (P₄S₅) and Tetraphosphorus Heptasulfide (P₄S₇)

The synthesis of P₄S₅ and P₄S₇ in the early period was often achieved by the direct reaction of phosphorus and sulfur in the appropriate stoichiometric ratios, similar to the synthesis of P₄S₁₀ and P₄S₃, but with careful control of the proportions of the reactants and the reaction temperature. Another early method for preparing P₄S₅ involved the reaction of P₄S₃ with sulfur in a carbon disulfide solution, often in the presence of iodine as a catalyst.[5][9]

General Procedure for P₄S₅ (from P₄S₃):

-

Reactants: P₄S₃, elemental sulfur, and a catalytic amount of iodine.

-

Solvent: Carbon disulfide.

-

Method: A solution of P₄S₃ and sulfur in carbon disulfide with a small amount of iodine was stirred, sometimes in the presence of diffuse daylight, for an extended period.[9] The P₄S₅ would then be isolated from the solution.

Early Understanding of Structure and Bonding

The true molecular structures of the phosphorus sulfides, with their intricate cage-like arrangements of phosphorus and sulfur atoms, were not elucidated until the advent of X-ray crystallography in the 20th century. Before this, the compositions were determined by elemental analysis, and the structures were largely a matter of speculation. The early chemists knew these were discrete molecular compounds due to their solubility in nonpolar solvents like carbon disulfide and their ability to be distilled. The concept of a tetrahedral P₄ unit as the core of these structures was a much later development.

Conclusion

The early history of phosphorus sulfide chemistry was a period of intense investigation and discovery, moving from the observation of a highly reactive mixture to the systematic synthesis and characterization of a family of distinct compounds. The work of pioneers like Marggraf, Berzelius, Lemoine, and Sévène and Cahen transformed the field from a "comedy of errors" into a respectable branch of inorganic chemistry.[2][4] While the experimental techniques of the time were rudimentary by modern standards, the foundational knowledge they established paved the way for the large-scale industrial production and diverse applications of phosphorus sulfides that we see today, from their use in the humble matchstick to their role in the synthesis of advanced materials and pharmaceuticals. This historical perspective provides valuable context for contemporary researchers working with these versatile and reactive compounds.

References

- 1. dokumen.pub [dokumen.pub]

- 2. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

- 3. Phosphorus_pentasulfide [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. publication-theses.unistra.fr [publication-theses.unistra.fr]

- 6. upload.wikimedia.org [upload.wikimedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 9. Phosphorus sulfides - Wikipedia [en.wikipedia.org]

The 1669 Isolation of Elemental Phosphorus: A Technical Retrospective of Hennig Brand's Alchemical Process

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the alchemical process employed by Hennig Brand in 1669 for the isolation of elemental phosphorus. While rooted in the speculative traditions of alchemy, Brand's persistent and methodical approach led to the first discovery of a non-metal element, a significant milestone in the history of chemistry. This document deconstructs his reported methodology, presents the available quantitative data, and visualizes the experimental workflow.

Quantitative Data Summary

The following table summarizes the quantitative aspects of Hennig Brand's experiment, based on historical accounts. It is important to note that these figures are approximations, as precise measurements were not a hallmark of 17th-century alchemy.

| Parameter | Value | Unit | Notes |

| Starting Material | Urine | - | Collected over a period of time. |

| Volume of Urine | ~1,500 | U.S. Gallons | Equivalent to approximately 5,700 liters.[1] |

| Yield of Phosphorus | 120 | Grams | The process was noted to be highly inefficient.[1] |

| Incubation Period | Several days | - | Urine was left to stand until pungent.[1] |

| Strong Heating Duration | 16 | Hours | This was the final, high-temperature step.[1][2] |

Experimental Protocol

Hennig Brand's process, while lacking the rigor of modern scientific methodology, can be reconstructed into the following series of steps. This protocol is based on the collective descriptions from various historical and scientific sources.

1. Collection and Putrefaction of Starting Material:

-

A substantial quantity of human urine, estimated to be around 1,500 gallons, was collected.[1]

-

The collected urine was allowed to stand for several days until it developed a pungent odor, a process now understood to involve the bacterial breakdown of urea.[1]

2. Initial Concentration:

3. Distillation and Separation:

-

The syrup was heated in a retort until a red oil distilled from it. This oil was collected.[1][2]

-

The remaining residue was allowed to cool, which separated into a black, spongy upper layer and a salty lower layer.[1][2]

-

The salty lower portion was discarded. It is now known that this discarded fraction contained a significant amount of the phosphate (B84403) salts, contributing to the low yield of the process.[1]

4. Recombination and High-Temperature Reduction:

-

The collected red oil was mixed back into the black, spongy material.[1][2]

-

This mixture was then heated intensely in a retort for approximately 16 hours.[1][2]

5. Condensation and Collection of Phosphorus:

-

During the strong heating, white fumes were initially produced, followed by an oil, and finally, elemental phosphorus as a vapor.[1][2]

-

The phosphorus vapor was passed into cold water, where it condensed into a white, waxy solid.[1][2]

-

The collected solid phosphorus exhibited a pale-green glow in the dark, a phenomenon now known as chemiluminescence.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical progression of Hennig Brand's experimental process for the isolation of phosphorus.

Caption: Experimental workflow for the 1669 discovery of phosphorus by Hennig Brand.

References

Unraveling the Identity of Phosphorus Pentasulfide: A Technical Guide to Its Chemical and Molecular Formulas

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the distinction and relationship between the chemical and molecular formulas of phosphorus pentasulfide. This document provides in-depth structural data, experimental methodologies, and visual representations to facilitate a thorough understanding of this important chemical compound.

Phosphorus pentasulfide, a reactive, yellow crystalline solid, is a crucial reagent in the synthesis of a wide array of organophosphorus compounds, including insecticides, lubricating oil additives, and pharmaceuticals. A fundamental aspect of this compound, often subject to confusion, is the distinction between its chemical (empirical) and molecular formulas. This guide elucidates this relationship through detailed structural data and the experimental protocols used to determine them.

Chemical (Empirical) vs. Molecular Formula

The identity of a chemical compound can be represented at its most basic level by the chemical formula , also known as the empirical formula . This formula provides the simplest whole-number ratio of atoms of each element present in the compound. For phosphorus pentasulfide, the empirical formula is P₂S₅ .[1][2] This indicates a stoichiometric ratio of two phosphorus atoms for every five sulfur atoms.

However, the empirical formula does not describe the actual number of atoms in a single molecule of the substance. The molecular formula provides this information, representing the true composition of one molecule. Experimental determination has revealed that phosphorus pentasulfide exists as a discrete molecule with the formula P₄S₁₀ .[3][4] This means that a single molecule of phosphorus pentasulfide is composed of four phosphorus atoms and ten sulfur atoms. The molecular formula is an integer multiple of the empirical formula (in this case, 2 x P₂S₅ = P₄S₁₀).

The relationship between the empirical and molecular formulas can be visualized as follows:

Molecular Structure and Quantitative Data

The molecular formula P₄S₁₀ corresponds to a well-defined, cage-like structure analogous to that of adamantane.[3] This tetrahedral arrangement consists of a P₄ tetrahedron, with six sulfur atoms bridging the phosphorus atoms along the edges of the tetrahedron and four terminal sulfur atoms, each bonded to one phosphorus atom. The molecule belongs to the Td point group symmetry.

The precise bond lengths and angles within the P₄S₁₀ molecule have been determined through single-crystal X-ray diffraction studies. A refinement of the crystal structure has provided the following quantitative data:

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| P-S (terminal) | ~1.91 - 1.94 | Distance between a phosphorus atom and a non-bridging sulfur atom. |

| P-S (bridging) | ~2.09 - 2.11 | Distance between a phosphorus atom and a bridging sulfur atom. |

| **Bond Angles (°) ** | ||

| S(terminal)-P-S(bridging) | ~112 - 116 | Angle between a terminal sulfur, a phosphorus, and a bridging sulfur atom. |

| S(bridging)-P-S(bridging) | ~101 - 105 | Angle between two bridging sulfur atoms and a central phosphorus atom. |

| P-S(bridging)-P | ~109 | Angle between two phosphorus atoms and a central bridging sulfur atom. |

Note: The values presented are approximate ranges derived from crystallographic data and may vary slightly between different studies and refinement methods.

Experimental Protocols for Structure Determination

The determination of the molecular structure of phosphorus pentasulfide, and thus the confirmation of its molecular formula as P₄S₁₀, relies on sophisticated experimental techniques. The primary methods employed are single-crystal X-ray diffraction and gas electron diffraction.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of P₄S₁₀ are grown, typically by slow sublimation or recrystallization from a suitable solvent like carbon disulfide. The crystals should be of sufficient size and quality for diffraction, generally in the range of 0.1-0.5 mm.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryoprotectant oil.

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector). The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.

-

-

Data Processing:

-

The positions and intensities of the diffraction spots are indexed and integrated using specialized software.

-

The data is corrected for various experimental factors (e.g., Lorentz factor, polarization, absorption).

-

The unit cell dimensions and space group of the crystal are determined. For P₄S₁₀, the crystal system is typically triclinic with the space group P-1.

-

-

Structure Solution and Refinement:

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction intensities.

-

The final refined structure provides the precise bond lengths, bond angles, and overall molecular geometry.

-

The workflow for single-crystal X-ray diffraction can be summarized as follows:

Gas Electron Diffraction

This technique provides structural information for molecules in the gas phase, free from the intermolecular interactions present in a crystal lattice.

Methodology:

-

Sample Introduction: A gaseous sample of P₄S₁₀ is introduced into a high-vacuum chamber by heating the solid sample to induce sublimation.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the P₄S₁₀ molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis:

-

The experimental scattering intensity is converted into a molecular scattering curve.

-

A theoretical scattering curve is calculated for a model of the P₄S₁₀ molecule with initial estimates of the bond lengths and angles.

-

The structural parameters of the model are refined by a least-squares method to obtain the best fit between the theoretical and experimental scattering curves.

-

The analysis yields the internuclear distances and bond angles for the gas-phase molecule.

-

Conclusion

References

- 1. WebElements Periodic Table » Phosphorus » tetraphosphorus decasulphide [webelements.com]

- 2. WebElements Periodic Table » Phosphorus » tetraphosphorus decasulphide [webelements.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Phosphorus Pentasulfide in Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phosphorus pentasulfide (P₄S₁₀) in carbon disulfide (CS₂). Due to the hazardous nature of these chemicals, this document emphasizes safe handling protocols and detailed experimental procedures for solubility determination.

Executive Summary

Phosphorus pentasulfide is a key reagent in the synthesis of various organophosphorus compounds, including those with applications in drug development. Its dissolution in a non-polar solvent like carbon disulfide is a critical step in many synthetic procedures. This guide consolidates the available quantitative solubility data, outlines a detailed experimental protocol for its determination, and provides essential safety and handling information.

Quantitative Solubility Data

The solubility of phosphorus pentasulfide in carbon disulfide is limited and exhibits a positive temperature dependence. The available quantitative data is summarized in the table below.

| Temperature (°C) | Solubility (g P₄S₁₀ / 100 g CS₂) |

| 0 | 0.189 |

| 17 | 0.222 |

Note: Some sources indicate a solubility of 0.22 g/100 cc of carbon disulfide without specifying the temperature. Given the density of carbon disulfide (1.26 g/cm³ at 20°C), this value is comparable to the data presented.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of phosphorus pentasulfide solubility in carbon disulfide. This protocol is based on gravimetric analysis of the saturated solution.

3.1 Materials and Equipment

-

Materials:

-

Phosphorus pentasulfide (P₄S₁₀), high purity

-

Carbon disulfide (CS₂), analytical grade

-

Inert gas (e.g., Argon or Nitrogen)

-

Dry ice and a suitable solvent (e.g., acetone) for cooling bath

-

-

Equipment:

-

Jacketed glass reaction vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Inert gas manifold

-

Syringes and needles

-

Pre-weighed, airtight sample vials

-

Analytical balance (accurate to 0.0001 g)

-

Fume hood with excellent ventilation

-

Personal Protective Equipment (PPE): chemical resistant gloves (nitrile or neoprene), safety goggles, face shield, and a flame-retardant lab coat.

-

3.2 Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of P₄S₁₀ in CS₂.

3.3 Step-by-Step Procedure

-

Preparation:

-

Set up the jacketed glass reaction vessel in a fume hood.

-

Purge the vessel with an inert gas to create an anhydrous environment.

-

Carefully add a known volume of carbon disulfide to the vessel.

-

Add an excess of phosphorus pentasulfide to the carbon disulfide to ensure a saturated solution is formed.

-

-

Equilibration:

-

Set the circulating bath to the desired temperature and allow the temperature of the vessel contents to stabilize.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Turn off the stirrer and allow the excess solid phosphorus pentasulfide to settle completely, leaving a clear supernatant.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a syringe. It is crucial to avoid drawing any solid particles.

-

Quickly and carefully transfer the aliquot to a pre-weighed, airtight sample vial and seal it immediately to prevent evaporation of the carbon disulfide.

-

-

Analysis:

-

Weigh the sealed vial containing the sample to determine the total mass of the solution.

-

In a well-ventilated fume hood, carefully unseal the vial and allow the carbon disulfide to evaporate completely. Gentle heating can be applied if necessary, but extreme caution must be taken due to the high flammability of carbon disulfide.

-

Once the solvent has completely evaporated, weigh the vial containing the dry phosphorus pentasulfide residue.

-

The mass of the dissolved phosphorus pentasulfide and the mass of the carbon disulfide can now be calculated, and the solubility can be expressed in g P₄S₁₀ / 100 g CS₂.

-

Safety and Handling

Both phosphorus pentasulfide and carbon disulfide are hazardous materials that require strict safety protocols.

4.1 Phosphorus Pentasulfide (P₄S₁₀)

-

Hazards: Flammable solid, reacts with water to produce toxic and flammable hydrogen sulfide (B99878) gas.[1][2] Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Handling:

-

Handle in a well-ventilated fume hood.

-

Keep away from moisture and water.

-

Use in an inert atmosphere for reactions.

-

Ground all equipment to prevent static discharge.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

-

4.2 Carbon Disulfide (CS₂)

-

Hazards: Extremely flammable liquid and vapor with a low autoignition temperature. Highly toxic and can be absorbed through the skin. It is a neurotoxin and can cause severe health effects upon acute or chronic exposure.

-

Handling:

-

Work exclusively in a high-performance fume hood.

-

Keep away from all sources of ignition, including hot surfaces, sparks, and open flames.

-

Use non-sparking tools.

-

Ensure all equipment is properly grounded.

-

Wear appropriate PPE, with particular attention to gloves that are resistant to carbon disulfide.

-

4.3 Waste Disposal

All waste containing phosphorus pentasulfide and carbon disulfide must be treated as hazardous waste and disposed of according to institutional and local regulations.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and steps in a typical synthetic process involving the dissolution of phosphorus pentasulfide.

Caption: Logical flow of a synthetic process utilizing a P₄S₁₀/CS₂ solution.

References

Reactivity of Tetraphosphorus Decasulfide (P₄S₁₀) with Water and Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus (B14172348) decasulfide (P₄S₁₀), a yellow crystalline solid, is a highly reactive and versatile inorganic compound. Its adamantane-like structure, analogous to that of phosphorus pentoxide, is key to its reactivity.[1] P₄S₁₀ serves as a crucial reagent in organic and inorganic synthesis, primarily as a potent thionating agent for converting carbonyl compounds into their thio-analogs.[2] It is also a key precursor in the production of various commercially significant organophosphorus compounds, including insecticides, lubricant additives, and flotation agents.[3][4] This technical guide provides an in-depth exploration of the reactivity of P₄S₁₀ with two common nucleophiles: water and alcohols. Understanding these reactions is critical for its safe handling and effective utilization in research and industrial applications. This document details the reaction products, mechanisms, experimental protocols, and quantitative data associated with these transformations.

Reactivity with Water (Hydrolysis)

The reaction of P₄S₁₀ with water is a vigorous and exothermic process that leads to its complete decomposition.[5] This reactivity is responsible for the compound's characteristic rotten-egg odor, which arises from the evolution of hydrogen sulfide (B99878) (H₂S) gas upon contact with atmospheric moisture.[6][7] The overall hydrolysis reaction ultimately yields phosphoric acid (H₃PO₄) and hydrogen sulfide.[6]

P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S [6]

The hydrolysis proceeds through a series of complex steps involving the formation of various intermediate thiophosphoric acids. In acidic solutions, the hydrolysis to monophosphate is rapid.[8] However, in alkaline solutions, the replacement of terminal sulfur atoms with oxygen is slower, leading to the formation of mono- and di-thiophosphate anions as the major products after an hour at 100°C.[8]

Experimental Protocol for Hydrolysis

A detailed experimental protocol for the quantitative analysis of P₄S₁₀ hydrolysis products is described below, based on the methodology of Nickless, Pollard, and Rogers.[8]

Objective: To determine the molecular distribution of phosphorus-containing products from the hydrolysis of P₄S₁₀ in acidic and alkaline solutions.

Materials:

-

Tetraphosphorus decasulfide (P₄S₁₀)

-

1.0 M Hydrochloric acid (HCl)

-

1.0 M Sodium hydroxide (B78521) (NaOH)

-

Anion-exchange resin (e.g., Dowex 1-X8)

-

Standard solutions of phosphate (B84403) and thiophosphates for calibration

-

Reaction vessel with a reflux condenser

-

Heating mantle or water bath

-

Chromatography column

-

Fraction collector

-

UV-Vis spectrophotometer or another suitable detector for phosphorus analysis

Procedure:

-

Reaction Setup: Place a known amount of P₄S₁₀ into a reaction vessel.

-

Hydrolysis:

-

Acid Hydrolysis: Add a measured volume of 1.0 M HCl to the reaction vessel.

-

Alkaline Hydrolysis: Add a measured volume of 1.0 M NaOH to the reaction vessel.

-

-

Reaction Conditions: Heat the reaction mixture to 100°C under reflux for a specified period (e.g., 1 hour).

-

Sample Preparation: After the desired reaction time, cool the mixture and take an aliquot for analysis.

-

Anion-Exchange Chromatography:

-

Equilibrate the anion-exchange column with an appropriate starting eluent.

-

Load the sample aliquot onto the column.

-

Elute the phosphorus-containing anions using a suitable gradient of an eluting agent (e.g., potassium chloride solution).

-

-

Analysis: Collect fractions and determine the concentration of phosphorus in each fraction using a suitable analytical method, such as the molybdenum blue method for phosphate.

-

Data Interpretation: Identify and quantify the different phosphate and thiophosphate species by comparing their elution times with those of known standards.

Quantitative Data for Hydrolysis

The distribution of phosphorus-containing products after one hour of hydrolysis at 100°C is summarized in the table below.

| Hydrolysis Medium | Major Products |

| 1.0 M Hydrochloric Acid | Monophosphate |

| 1.0 M Sodium Hydroxide | Monothiophosphate, Dithiophosphate |

Data sourced from Nickless, G.; Pollard, F. H.; Rogers, D. J. Chem. Soc. A 1968, 1721-1726.[8]

Reactivity with Alcohols (Alcoholysis)

The reaction of P₄S₁₀ with alcohols, known as alcoholysis, is a widely utilized method for the synthesis of O,O-dialkyldithiophosphoric acids ((RO)₂P(S)SH). These compounds are important intermediates in the production of pesticides like Malathion and Parathion, as well as lubricant additives.[6] The general reaction is as follows:

P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S [3][9]

This reaction is typically carried out by heating a suspension of P₄S₁₀ in the corresponding alcohol. The reaction can be influenced by the structure of the alcohol, with phenols being less reactive than alcohols.[10] The reaction often results in a crude acid mixture with a purity of 80-90%, containing by-products such as (RO)₂P(S)SR, (RO)₃PS, and others.[3]

Experimental Protocols for Alcoholysis

Detailed experimental procedures for the reaction of P₄S₁₀ with various alcohols are provided below, based on patented methodologies.[11]

General Procedure:

-

A suspension of tetraphosphorus decasulfide in a portion of the O,O-dialkyldithiophosphoric acid product (to aid in heat transfer and mixing) is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

The corresponding alcohol is added to the suspension over a period of time while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for a post-reaction period to ensure complete conversion.

-

The mixture is then cooled, and any residual hydrogen sulfide is removed by purging with an inert gas (e.g., nitrogen).

-

The crude product is filtered to remove any unreacted P₄S₁₀.

Quantitative Data for Alcoholysis

The following tables summarize the reaction conditions and yields for the synthesis of various O,O-dialkyldithiophosphoric acids.

Table 1: Reaction of P₄S₁₀ with Methanol

| Parameter | Value |

| Reactants | |

| P₄S₁₀ | 444 g |

| Methanol | 256 g |

| Toluene (solvent) | 250 g |

| Reaction Conditions | |

| Temperature | 70°C |

| Reaction Time | 2 hours |

| Post-reaction Time | 30 minutes |

| Product | O,O-dimethyldithiophosphoric acid |

| Yield | 86.8% |

| Unreacted P₄S₁₀ | 1.6% |

Data sourced from Patent CA1156667A.[11]

Table 2: Reaction of P₄S₁₀ with Ethanol

| Parameter | Value |

| Reactants | |

| P₄S₁₀ | 111 g |

| Ethanol | 92 g |

| O,O-diethyldithiophosphoric acid (85.3%) | 40 g |

| Reaction Conditions | |

| Temperature | 70°C |

| Reaction Time | 2 hours |

| Post-reaction Time | 30 minutes |

| Product | O,O-diethyldithiophosphoric acid |

| Yield | 84.9% |

| Unreacted P₄S₁₀ | 3.8% |

Data sourced from Patent CA1156667A.[11]

Table 3: Reaction of P₄S₁₀ with Isopropanol

| Parameter | Value |

| Reactants | |

| P₄S₁₀ | 222 g |

| Isopropanol | 240 g |

| O,O-diisopropyldithiophosphoric acid (87.5%) | 80 g |

| Reaction Conditions | |

| Temperature | 75°C |

| Reaction Time | 2 hours |

| Post-reaction Time | 1 hour |

| Product | O,O-diisopropyldithiophosphoric acid |

| Yield | 87.8% |

| Unreacted P₄S₁₀ | 4.3% |

Data sourced from Patent CA1156667A.[11]

Table 4: Reaction of P₄S₁₀ with Isobutanol

| Parameter | Value |

| Reactants | |

| P₄S₁₀ | 666 g |

| Isobutanol | 888 g |

| O,O-diisobutyldithiophosphoric acid (85.7%) | 200 g |

| Reaction Conditions | |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Post-reaction Time | 30 minutes |

| Product | O,O-diisobutyldithiophosphoric acid |

| Yield | 86.4% |

| Unreacted P₄S₁₀ | 4.8% |

Data sourced from Patent CA1156667A.[11]

Table 5: Reaction of P₄S₁₀ with 2-Ethylhexanol

| Parameter | Value |

| Reactants | |

| P₄S₁₀ | 444 g |

| 2-Ethylhexanol | 1040 g |

| O,O-di(2-ethylhexyl)dithiophosphoric acid (92.1%) | 131 g |

| Reaction Conditions | |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Post-reaction Time | 30 minutes |

| Product | O,O-di(2-ethylhexyl)dithiophosphoric acid |

| Yield | 87.1% |

| Unreacted P₄S₁₀ | 18.2% |

Data sourced from Patent CA1156667A.[11]

Table 6: Reaction of P₄S₁₀ with n-Octadecanol

| Parameter | Value |

| Reactants | |

| P₄S₁₀ | 55.5 g |

| n-Octadecanol | 216 g |

| O,O-di-n-octadecyldithiophosphoric acid (78.3%) | 50 g |

| Reaction Conditions | |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Post-reaction Time | 30 minutes |

| Product | O,O-di-n-octadecyldithiophosphoric acid |

| Yield | 89.7% |

| Unreacted P₄S₁₀ | 15.3% |

Data sourced from Patent CA1156667A.[11]

Analytical Methods for Reaction Monitoring and Product Characterization

Several analytical techniques are employed to monitor the progress of P₄S₁₀ reactions and to characterize the resulting products.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for studying phosphorus-containing compounds.[12] The wide chemical shift range of ³¹P NMR allows for the differentiation of various phosphorus environments, making it ideal for identifying the products and by-products of P₄S₁₀ reactions.[4] For instance, the chemical shifts of P₄S₁₀ and its alcoholysis products are distinct, enabling the monitoring of the reaction's progress.[7][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable technique for the separation and identification of volatile and semi-volatile organic compounds.[14][15] It can be used to analyze the dithiophosphoric acid esters and other by-products formed during the alcoholysis of P₄S₁₀.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. It can be used to identify the characteristic P=S, P-O-C, and S-H stretching vibrations in the products of P₄S₁₀ reactions.[9]

-

Anion-Exchange Chromatography: As mentioned in the hydrolysis section, this technique is particularly useful for separating and quantifying the various ionic species, such as phosphates and thiophosphates, formed during the hydrolysis of P₄S₁₀.[8]

Visualizations

Reaction Pathways

Caption: Overall hydrolysis pathway of P₄S₁₀.

Caption: General alcoholysis pathway of P₄S₁₀.

Experimental Workflow

Caption: General experimental workflow for P₄S₁₀ alcoholysis.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. EP3148929A1 - Purification of phosphorus decasulfide (p4s10) - Google Patents [patents.google.com]

- 6. Hydrolysis of the phosphorus sulphides: tetraphosphorus decasulphide and tetraphosphorus tetrasulphide hexaoxide | Semantic Scholar [semanticscholar.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Hydrolysis of the phosphorus sulphides: tetraphosphorus decasulphide and tetraphosphorus tetrasulphide hexaoxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of different GC-MS configurations for the determination of prevalent drugs and related metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hydrolysis of Tetraphosphorus Decasulfide (P₄S₁₀) to Phosphoric Acid and Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphosphorus (B14172348) decasulfide (P₄S₁₀) is a highly reactive inorganic compound that undergoes complete hydrolysis to yield phosphoric acid (H₃PO₄) and hydrogen sulfide (B99878) (H₂S). This technical guide provides a comprehensive overview of this reaction, including its stoichiometry, reaction conditions, and the influence of pH on the reaction pathway and intermediate products. While detailed kinetic data for the complete aqueous hydrolysis is not extensively available in the public domain, this guide summarizes the existing knowledge, outlines experimental approaches for its study, and presents the reaction in the context of its relevance to various scientific disciplines, including drug development, where derivatives of P₄S₁₀ are utilized for the controlled release of H₂S.

Introduction

Tetraphosphorus decasulfide, a yellow crystalline solid, is a versatile reagent in synthetic chemistry, notably for the thionation of organic compounds. Its reaction with water, however, is a fundamental process that leads to its complete decomposition. The overall balanced chemical equation for the hydrolysis of P₄S₁₀ is:

P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S [1][2][3]

This reaction is characterized by the evolution of hydrogen sulfide, a colorless, flammable gas with a characteristic odor of rotten eggs.[1] The other product, phosphoric acid, is a non-volatile mineral acid. The hydrolysis of P₄S₁₀ is of interest for understanding the environmental fate of phosphorus sulfides and for the controlled generation of H₂S in various applications.

Reaction Mechanism and Influence of pH

The hydrolysis of P₄S₁₀ is significantly influenced by the pH of the aqueous medium. The reaction proceeds through different intermediates depending on whether the conditions are acidic or alkaline.

Acidic Conditions

In acidic solutions, the hydrolysis of P₄S₁₀ to monophosphate (phosphoric acid) is rapid.[4][5] The acidic environment facilitates the protonation of the sulfur atoms, making the phosphorus centers more susceptible to nucleophilic attack by water molecules.

Alkaline Conditions

Under alkaline conditions, the hydrolysis is slower, and the replacement of terminal sulfur atoms with oxygen is less rapid.[4][5] This leads to the formation of various thiophosphate intermediates, where one or more sulfur atoms remain bonded to the phosphorus. The important hydrolysis products after an hour in a 1.0M sodium hydroxide (B78521) solution at 100°C are reported to be mono- and di-thiophosphates.[4][5]

The following diagram illustrates the general hydrolysis pathway, highlighting the divergence in acidic and alkaline media.

Caption: General hydrolysis pathway of P₄S₁₀.

Quantitative Data

| Condition | Reactant | Time (hours) | Temperature (°C) | Product Distribution (as % of total Phosphorus) |

| Acidic | P₄S₁₀ in 1.0M HCl | 1 | 100 | Monophosphate: High percentage (exact value not specified, described as "rapid hydrolysis to monophosphate") |

| Alkaline | P₄S₁₀ in 1.0M NaOH | 1 | 100 | Monothiophosphate: Major productDithiophosphate (B1263838): Significant productMonophosphate: Minor product |

Data summarized from Nickless, G., Pollard, F. H., & Rogers, D. E. (1967). Hydrolysis of the phosphorus sulphides: tetraphosphorus decasulphide and tetraphosphorus tetrasulphide hexaoxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1721-1723.[4][5]

Experimental Protocols

While a specific, standardized protocol for the complete hydrolysis of P₄S₁₀ is not widely published, a general methodology can be outlined based on established analytical techniques for the quantification of the reaction products.

General Experimental Workflow for Monitoring P₄S₁₀ Hydrolysis

The following workflow can be adapted to study the kinetics and product distribution of P₄S₁₀ hydrolysis under various conditions.

Caption: Proposed workflow for P₄S₁₀ hydrolysis study.

Methodologies for Product Quantification

-

Phosphoric Acid (Phosphate) Analysis: A common and sensitive method for the determination of orthophosphate is the molybdenum blue spectrophotometric method .[6][7] This involves the reaction of phosphate ions with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex, which is then reduced to produce a stable blue-colored complex. The intensity of the blue color, measured with a spectrophotometer, is directly proportional to the phosphate concentration.

-

Thiophosphate Analysis: The separation and quantification of various phosphate and thiophosphate anions can be achieved using ion chromatography .[4][5] This technique separates ions based on their affinity for a stationary phase, allowing for the individual measurement of species like monothiophosphate and dithiophosphate.

-